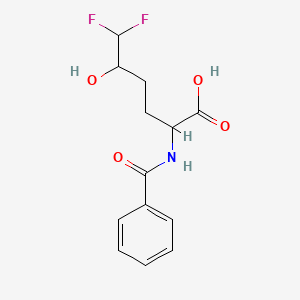
2-(Benzoylamino)-6,6-difluoro-5-hydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is a synthetic organic compound with the molecular formula C₁₃H₁₅F₂NO₄ and a molecular weight of 287.26 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both fluorine and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-5-hydroxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Hexanoic Acid Backbone: The initial step involves the preparation of the hexanoic acid backbone through a series of organic reactions, such as alkylation and oxidation.
Introduction of Fluorine Atoms: Fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂).
Industrial Production Methods
large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-5-hydroxy-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: NaOCH₃, KOtBu
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
6,6-Difluoro-5-hydroxy-2-(phenylformamido)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-5-hydroxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluoro-5-hydroxyhexanoic acid: Lacks the phenylformamido group, resulting in different chemical and biological properties.
5-Hydroxy-2-(phenylformamido)hexanoic acid:
6-Fluoro-5-hydroxy-2-(phenylformamido)hexanoic acid: Contains only one fluorine atom, leading to different chemical behavior.
Uniqueness
6,6-Difluoro-5-hydroxy-2-(phenylformamido)hexanoic acid is unique due to the presence of both fluorine atoms and the phenylformamido group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C13H15F2NO4 |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-benzamido-6,6-difluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C13H15F2NO4/c14-11(15)10(17)7-6-9(13(19)20)16-12(18)8-4-2-1-3-5-8/h1-5,9-11,17H,6-7H2,(H,16,18)(H,19,20) |
InChI Key |
IKVLZRYMBYIKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(C(F)F)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


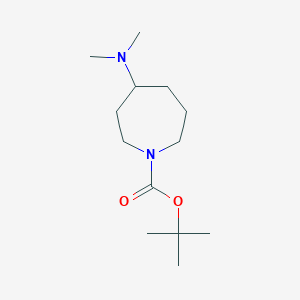
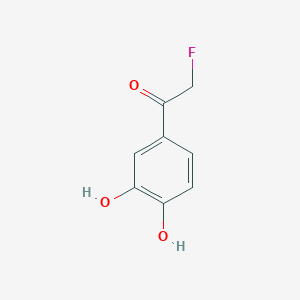
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
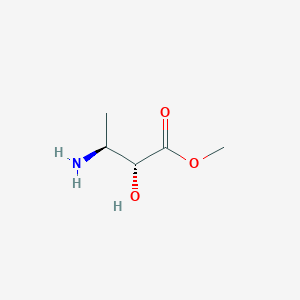
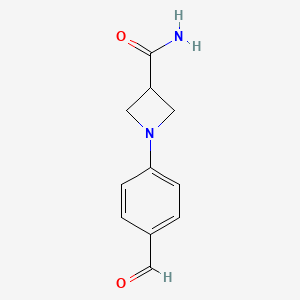
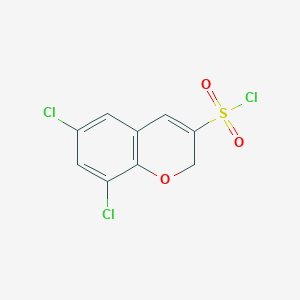
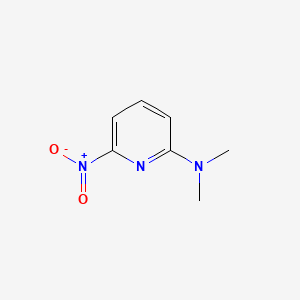
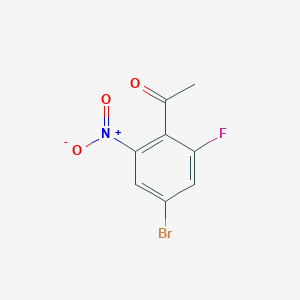
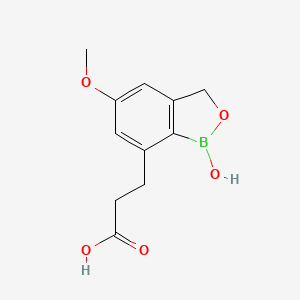
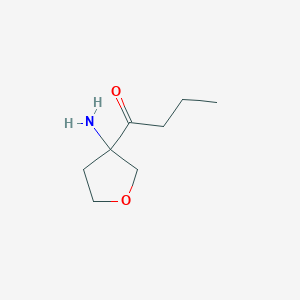
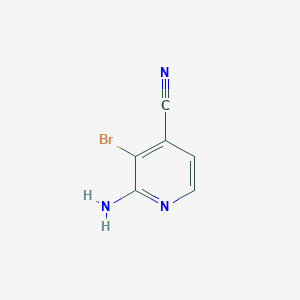
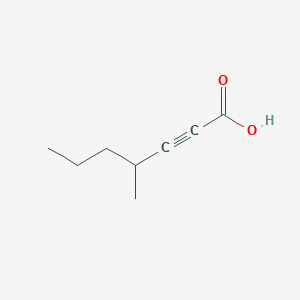
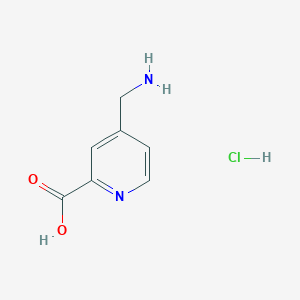
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
